Product packaging for 4-(Tert-butyl)-[1,1'-biphenyl]-2-amine(Cat. No.:)

4-(Tert-butyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B11879643
M. Wt: 225.33 g/mol
InChI Key: IDKGVNPPEWNLMZ-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-[1,1'-biphenyl]-2-amine (CAS 70729-04-3) is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . It should be stored sealed in a dry environment, at 2-8°C . Compounds within the biphenyl-amine family serve as crucial building blocks in medicinal chemistry and materials science research. Structurally similar molecules are frequently employed in the design and synthesis of potential pharmacologically active agents . For instance, research into HIV-1 Capsid (CA) protein inhibitors has utilized complex biphenyl-based structures as key scaffolds in the development of novel antiviral compounds . Additionally, biphenylamine derivatives are of significant interest in the development of advanced materials, such as hole-transporting components for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B11879643 4-(Tert-butyl)-[1,1'-biphenyl]-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

5-tert-butyl-2-phenylaniline

InChI

InChI=1S/C16H19N/c1-16(2,3)13-9-10-14(15(17)11-13)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3

InChI Key

IDKGVNPPEWNLMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Studies of 4 Tert Butyl 1,1 Biphenyl 2 Amine Derivatives

High-Resolution Mass Spectrometry and Elemental Analysis for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). This technique can distinguish between molecules with the same nominal mass but different elemental compositions.

While specific experimental HRMS data for 4-(Tert-butyl)-[1,1'-biphenyl]-2-amine is not extensively documented in the surveyed literature, the theoretical exact mass can be calculated from its molecular formula, C₁₆H₁₉N. The calculated monoisotopic mass provides a precise target for experimental verification.

Table 1: Calculated Molecular Mass and Elemental Composition of this compound

Property Value
Molecular Formula C₁₆H₁₉N
Monoisotopic Mass 225.15175 u
Molar Mass 225.33 g/mol
Carbon (%) 85.28
Hydrogen (%) 8.50

Elemental analysis complements HRMS by experimentally determining the percentage composition of carbon, hydrogen, and nitrogen. The experimental values are then compared against the calculated theoretical percentages to confirm the empirical formula and the purity of the sample. For a pure sample of this compound, the experimental results are expected to align closely with the theoretical values presented in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The key expected signals would include:

Tert-butyl Protons: A sharp singlet, integrating to 9 protons, located in the upfield region (typically ~1.3 ppm) due to the shielding effect of the sp³ carbon.

Amine Protons: A broad singlet for the -NH₂ group, whose chemical shift can vary (typically between 3.5-5.0 ppm) depending on solvent and concentration. This signal disappears upon D₂O exchange.

Aromatic Protons: A complex series of signals in the downfield region (~6.5-7.5 ppm). The protons on the substituted ring (containing the amine and tert-butyl groups) and the unsubstituted phenyl ring would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their positions relative to the substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C(CH₃)₃ ~ 1.3 Singlet 9H
-NH₂ ~ 3.5 - 5.0 Broad Singlet 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of 12 distinct signals would be expected in the ¹³C NMR spectrum due to molecular symmetry (four signals for the tert-butyl group and biphenyl (B1667301) carbons, and eight for the remaining aromatic carbons).

Expected ¹³C NMR signals include:

Tert-butyl Carbons: Two signals in the aliphatic region (~30-35 ppm), one for the three equivalent methyl carbons and one for the quaternary carbon.

Aromatic Carbons: Multiple signals in the range of ~115-150 ppm. The carbons directly attached to the nitrogen (C-2) and the tert-butyl group (C-4) would be significantly influenced, as would the ipso-carbons of the biphenyl linkage (C-1 and C-1').

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C (CH₃)₃ ~ 34
-C(C H₃)₃ ~ 31
Aromatic C-H ~ 115 - 130
Aromatic C-N ~ 145
Aromatic C-C(CH₃)₃ ~ 148

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

As a primary aromatic amine, this compound is expected to show several characteristic absorption bands. orgchemboulder.comlibretexts.org The primary amine group is particularly informative, typically displaying two distinct N-H stretching bands due to symmetric and asymmetric vibrations. orgchemboulder.comwpmucdn.com

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) 3400 - 3500 (two bands) Medium
C-H Stretch (Aromatic) Ar-H 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) -C(CH₃)₃ 2850 - 3000 Strong
N-H Bend (Scissoring) Primary Amine (-NH₂) 1580 - 1650 Medium-Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium
C-N Stretch Aromatic Amine 1250 - 1335 Strong

The presence of these bands, particularly the pair of N-H stretches and the N-H bend, would provide strong evidence for the primary amine functional group within the biphenyl structure. orgchemboulder.com

Electronic Spectroscopy (Ultraviolet-Visible) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The biphenyl moiety in this compound acts as the primary chromophore.

The UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated biphenyl system. The presence of the amine (-NH₂) group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. A biphenyl derivative, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, has been reported to show absorption maxima at 267 nm and 331 nm. mdpi.com It is plausible that this compound would exhibit absorption bands in a similar region.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

For this compound, a successful crystallographic analysis would:

Unambiguously confirm the substitution pattern on the biphenyl rings.

Determine the torsional angle between the two phenyl rings, which is a key structural parameter in biphenyl chemistry.

Provide detailed information on intermolecular interactions, such as hydrogen bonding involving the amine group, which governs the crystal packing arrangement.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in this analysis. However, the resulting structural data is unparalleled in its detail and accuracy.

Determination of Crystal System and Space Group

The initial step in the structural characterization of a crystalline compound is the determination of its crystal system and space group through single-crystal X-ray diffraction. For the derivative 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol, the analysis revealed that it crystallizes in the monoclinic crystal system. nist.gov

Further analysis of the diffraction data led to the unambiguous assignment of the space group as P2₁/c . nist.gov This space group is centrosymmetric and is one of the most common space groups observed for organic molecules. The determination of the crystal system and space group provides fundamental information about the symmetry of the arrangement of molecules within the crystal lattice.

Table 1: Crystal System and Space Group of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c

Elucidation of Unit Cell Parameters and Crystal Packing

Following the determination of the crystal system and space group, the precise dimensions of the unit cell were established. The unit cell is the basic repeating unit of a crystal lattice. For 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol, the unit cell parameters were determined at a temperature of 150(2) K. nist.gov

The crystal packing, or the arrangement of molecules within the unit cell, is a crucial aspect of solid-state chemistry. In the case of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol, there are eight molecules (Z = 8) within the unit cell. nist.gov The arrangement of these molecules is dictated by various intermolecular forces, which will be discussed in the subsequent section. Understanding the crystal packing is essential for interpreting the physical properties of the solid material.

Table 2: Unit Cell Parameters of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol nist.gov

ParameterValue
a (Å)9.7933(2)
b (Å)17.5290(3)
c (Å)17.1148(3)
α (°)90
β (°)101.242(1)
γ (°)90
Volume (ų)2881.67(9)
Z8

Analysis of Intermolecular and Intramolecular Interactions

While specific details on C-H···O, C-H···π, and π···π stacking for this particular derivative are not extensively detailed in the available literature, the presence of aromatic rings and heteroatoms like nitrogen and oxygen strongly suggests the likelihood of such interactions. For instance, C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are common in structures containing phenyl groups. Similarly, π···π stacking interactions between the aromatic rings of adjacent molecules are expected to contribute to the stability of the crystal lattice.

The molecular structures of related compounds, such as certain tert-butyldiphenylsilanes, have shown the importance of C(methyl) H···C(π) interactions involving the tert-butyl group, which could also be a factor in the packing of the title compound's derivatives. sigmaaldrich.com

Conformational Analysis from Solid-State Structures

The conformation of a molecule in the solid state provides a snapshot of a low-energy arrangement under the influence of crystal packing forces. The solid-state conformation of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol reveals the specific spatial arrangement of its constituent parts.

The dihedral angle between the two aromatic rings (the phenyl and pyridine rings) is a key conformational parameter. This twist angle is a result of the balance between steric hindrance from the bulky tert-butyl group and the amino linker, and the electronic effects that might favor a more planar arrangement for extended conjugation.

Computational studies on similar flexible molecules have shown that while a range of conformations may be accessible in solution, the solid-state structure often adopts a specific conformation that allows for efficient crystal packing. This observed solid-state conformation can then be compared with theoretical calculations to understand the conformational preferences of the molecule.

Chemical Reactivity and Strategic Derivatization of 4 Tert Butyl 1,1 Biphenyl 2 Amine

Transformations of the Amine Functional Group

The primary amine group is the most reactive site in 4-(Tert-butyl)-[1,1'-biphenyl]-2-amine, susceptible to a variety of transformations including oxidation, alkylation, and acylation.

Oxidation Pathways to Nitroso and Nitro Derivatives

The oxidation of aromatic amines can yield a range of products depending on the oxidant and reaction conditions. For this compound, controlled oxidation can lead to the corresponding nitroso and nitro compounds. The oxidation generally proceeds sequentially, with the nitroso derivative being an intermediate in the formation of the nitro compound. mdpi.com

Common oxidizing agents used for the conversion of primary aromatic amines to nitro compounds include peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide in the presence of catalysts. mdpi.comresearchgate.net The selectivity of the process can be temperature-dependent; in some systems, reactions at room temperature may favor the formation of nitroso derivatives, while higher temperatures can yield the fully oxidized nitroarenes. mdpi.com

The general pathway can be summarized as:

Amine to Hydroxylamine: The initial step involves the oxidation of the amine to a hydroxylamine derivative.

Hydroxylamine to Nitroso: Further oxidation of the hydroxylamine yields the nitroso compound.

Nitroso to Nitro: The final oxidation step converts the nitroso group to the nitro group.

Alternative reagents for this transformation include sodium perborate tetrahydrate (SPB) and dinitrogen pentoxide (N₂O₅). colab.wsorganic-chemistry.org The choice of reagent is critical to avoid side reactions, such as the formation of azoxy compounds, which can occur with agents like peracetic acid. mdpi.com

Table 1: Oxidation Reactions of Aromatic Amines

Starting Material Oxidizing Agent Typical Product(s)
Primary Aromatic Amine m-CPBA Nitro Compound
Primary Aromatic Amine H₂O₂ / Catalyst Nitro Compound
Primary Aromatic Amine N₂O₅ Nitro Compound

Reduction Pathways to Secondary and Tertiary Amines

The conversion of the primary amine of this compound into secondary and tertiary amines is a key synthetic transformation, typically achieved through N-alkylation or reductive amination.

N-Alkylation: This method involves the reaction of the amine with an alkyl halide. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. A significant challenge in this method is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. libretexts.org

Reductive Amination: A more controlled method for producing secondary and tertiary amines is reductive amination. libretexts.org This two-step, one-pot process first involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.org This method offers high selectivity for mono- or di-alkylation depending on the stoichiometry of the carbonyl compound used.

Formation of a Secondary Amine: Reaction with one equivalent of an aldehyde or ketone followed by reduction.

Formation of a Tertiary Amine: Reaction with two equivalents of an aldehyde (often formaldehyde) followed by reduction. organic-chemistry.org

Amide Formation Reactions

The primary amine of this compound readily undergoes acylation to form stable amide derivatives. This is a fundamental reaction in organic synthesis, often used for protecting the amine group or for building larger molecular structures. luxembourg-bio.com The reaction involves the nucleophilic attack of the amine on an activated carboxylic acid derivative. researchgate.net

Common methods for amide formation include:

Reaction with Acyl Chlorides or Acid Anhydrides: These are highly reactive acylating agents that react rapidly with the amine, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. youtube.com

Reaction with Carboxylic Acids using Coupling Reagents: When using a carboxylic acid directly, an activating agent is required to convert the hydroxyl group of the acid into a good leaving group. luxembourg-bio.com Widely used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC). The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com

Table 2: Common Acylating Agents for Amide Formation

Acylating Agent Byproduct Reaction Conditions
Acyl Chloride (R-COCl) HCl Base (e.g., pyridine)
Acid Anhydride ((R-CO)₂O) Carboxylic Acid (R-COOH) Often requires heating or a catalyst

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The biphenyl system of this compound is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents: the amine group (-NH₂) and the tert-butyl group.

Amine Group (-NH₂): The amine is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.

Tert-butyl Group (-C(CH₃)₃): The tert-butyl group is a weak activating group and an ortho, para-director, primarily through an inductive electron-donating effect. stackexchange.com

In this compound, the two groups are on different rings. The amine group on the first ring will strongly activate it towards substitution, primarily at the positions ortho and para to it (positions 3 and 5). However, the position adjacent to the biphenyl linkage (position 3) may experience some steric hindrance. The para position (position 5) is therefore a likely site for substitution.

The tert-butyl group on the second ring activates that ring, directing incoming electrophiles to the positions ortho to it (positions 3' and 5').

Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amine group becomes protonated to form the ammonium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. To perform EAS reactions under these conditions while retaining the activating nature of the amine, it is often necessary to first protect the amine group, for example, by converting it into an amide (see section 4.1.3.). The resulting acetamido group is still an ortho, para-director but is less activating than the free amine, allowing for more controlled reactions. uci.edu

Derivatization Techniques for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as chromatographic analysis. iu.edu Amines are frequently derivatized to increase their volatility and thermal stability for gas chromatography (GC). nih.gov

Silylation Strategies (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)

Silylation is a widely used derivatization technique where an active hydrogen in the molecule is replaced by an alkylsilyl group, such as the tert-butyldimethylsilyl (TBDMS) group. restek.com For this compound, the active hydrogens on the primary amine group can be replaced.

A common and effective silylating agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . sigmaaldrich.com This reagent reacts with the amine to form a stable TBDMS derivative. The reaction is typically carried out in an aprotic organic solvent. researchgate.net

The derivatization process offers several advantages for GC analysis:

Increased Volatility: The replacement of the polar N-H bonds with non-polar N-Si bonds reduces intermolecular hydrogen bonding, making the molecule more volatile. restek.com

Increased Thermal Stability: The silyl derivatives are generally more thermally stable than the parent amines, preventing decomposition at the high temperatures used in GC. restek.com

Improved Chromatographic Performance: The resulting derivatives are less polar, which leads to better peak shapes and improved separation on common GC columns. iu.edu

The reaction of the primary amine with MTBSTFA can lead to the formation of both mono- and di-silylated products, depending on the reaction conditions and the stoichiometry of the reagent.

Table 3: Comparison of Parent Amine and Silylated Derivative for GC Analysis

Property This compound TBDMS-Derivative
Polarity High Low
Volatility Low High
Thermal Stability Moderate High

| Hydrogen Bonding | Yes (N-H bonds) | No |

Acylation and Other Amine Functionalization Methods

The nucleophilic nature of the primary amine in this compound allows for several important functionalization reactions, including acylation, sulfonylation, and palladium-catalyzed cross-coupling, among others. These methods are fundamental in synthetic organic chemistry for creating amides, sulfonamides, and more complex amine architectures.

Acylation: This is a common transformation involving the reaction of the amine with an acylating agent to form an amide. The reaction is typically carried out using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct. Alternatively, carboxylic acids can be coupled directly with the amine using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) nih.gov. This method is known for its mild conditions and broad applicability nih.govnih.gov.

Sulfonylation: Similar to acylation, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. The resulting N-sulfonyl group is a robust protecting group for the amine, rendering it less nucleophilic and acidic. This strategy is often employed in multi-step syntheses to prevent unwanted side reactions of the amine group while other parts of the molecule are being modified acs.org.

Buchwald-Hartwig Cross-Coupling: The amine can participate as a nucleophilic component in palladium-catalyzed Buchwald-Hartwig amination reactions. This powerful C-N bond-forming reaction allows for the coupling of this compound with aryl halides or triflates, providing a direct route to triarylamine structures mdpi.com.

Carbamate Formation: The amine group can be protected by converting it into a carbamate. A widely used method involves the reaction with di-tert-butyl dicarbonate (Boc₂O) to form an N-Boc protected amine nih.govnih.gov. This protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions.

Table 1: Summary of Amine Functionalization Methods
Functionalization MethodTypical ReagentsDerivative FormedPrimary Use
AcylationAcyl Chloride/Base; Carboxylic Acid/EDCI/HOBtN-acyl derivative (Amide)Synthesis of amides, introduction of functional groups
SulfonylationSulfonyl Chloride (e.g., Ts-Cl)/BaseN-sulfonyl derivative (Sulfonamide)Amine protection, synthesis of sulfonamides acs.org
Buchwald-Hartwig CouplingAryl Halide, Palladium Catalyst, Ligand, BaseTriarylamineSynthesis of complex arylamines mdpi.com
Carbamate FormationDi-tert-butyl dicarbonate (Boc₂O)N-Boc derivative (Carbamate)Amine protection nih.govnih.gov

Controlled Reduction of Derivatized Intermediates

A key strategy for synthesizing secondary and tertiary amines from primary amines like this compound is through the controlled reduction of intermediates formed by its reaction with carbonyl compounds. This process, known as reductive amination or reductive alkylation, is one of the most important methods for forming C-N bonds organicreactions.org.

The reaction proceeds in two main steps:

Imine/Enamine Formation: The primary amine first reacts with the carbonyl group of an aldehyde or ketone in a condensation reaction. This occurs under neutral or weakly acidic conditions and results in the formation of a C=N double bond, yielding an intermediate known as an imine (or an enamine tautomer) wikipedia.org.

Reduction: The imine intermediate, which is formed in situ, is then reduced to the corresponding secondary or tertiary amine. This reduction is typically achieved using a selective reducing agent that reduces the iminium ion faster than the starting carbonyl compound harvard.edu.

Several specialized hydride reagents are commonly used for this transformation, each with specific advantages regarding reactivity, selectivity, and handling.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a particularly mild and selective reducing agent for reductive amination harvard.educommonorganicchemistry.com. It is tolerant of a wide range of functional groups and can be used in a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together. Reactions are typically run in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) commonorganicchemistry.com.

Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective under mildly acidic conditions (pH 6-7), where the rate of iminium ion reduction is much faster than carbonyl reduction harvard.edu. However, its high toxicity and the potential to release hydrogen cyanide gas limit its use harvard.edu.

Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone. To achieve selectivity, the reaction is often performed in a stepwise manner. The amine and carbonyl compound are first mixed to allow for complete imine formation before the NaBH₄ is added commonorganicchemistry.com.

Another, albeit less direct, method involves the reduction of the amide derivatives discussed in the previous section. N-acyl derivatives of this compound can be reduced to the corresponding secondary amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This two-step sequence of acylation followed by reduction provides an alternative pathway to alkylated amine products.

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentTypical SolventKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THFMild and highly selective; suitable for one-pot reactions; broad functional group tolerance harvard.educommonorganicchemistry.com.
Sodium Cyanoborohydride (NaBH₃CN)MethanolEffective at slightly acidic pH; highly toxic harvard.educommonorganicchemistry.com.
Sodium Borohydride (NaBH₄)Methanol, EthanolStrong reducing agent; typically requires stepwise addition after imine formation to ensure selectivity commonorganicchemistry.com.

Computational Chemistry and Mechanistic Investigations of 4 Tert Butyl 1,1 Biphenyl 2 Amine Reactions

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. durham.ac.uk This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules the size of 4-(Tert-butyl)-[1,1'-biphenyl]-2-amine.

A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. For biphenyl (B1667301) derivatives, DFT calculations can accurately predict key parameters such as the dihedral angle between the two phenyl rings, which is crucial for understanding the molecule's conformation and steric properties. In studies of similar compounds, like 4-(tert-butyl)-4-nitro-1,1-biphenyl, DFT has been used to obtain optimized geometries in the gas phase, which are then compared with experimental data from single-crystal X-ray diffraction to validate the theoretical model. eurjchem.comresearchgate.net

Energy analysis using DFT provides the total electronic energy of the optimized structure. This data is essential for calculating thermodynamic properties and predicting the stability of the molecule.

Illustrative Data: Comparison of Geometric Parameters (Based on Analogous Compounds) This table illustrates the type of data obtained from DFT geometry optimization compared to experimental X-ray diffraction (XRD) data for a similar biphenyl derivative. Specific data for this compound would require a dedicated computational study.

ParameterDFT Calculated Value (Gas Phase)Experimental XRD Value (Solid State)
Phenyl-Phenyl Dihedral Angle~35-45°~30-40°
C-N Bond Length~1.40 Å~1.38 Å
C-C (inter-ring) Bond Length~1.49 Å~1.48 Å

Note: Values are representative and based on general findings for substituted biphenyls.

Hartree-Fock (HF) theory is another foundational ab initio method for approximating the many-electron wavefunction. ntnu.no Unlike DFT, HF does not include electron correlation in its standard formulation, treating each electron as moving in an average field created by all other electrons. While this can limit its accuracy for absolute energy predictions, HF is valuable for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced, correlated methods. ntnu.no

In the context of this compound, HF calculations would be used for geometry optimization and wavefunction analysis. Comparing the results from HF and DFT methods is a common practice. For instance, in a study on 4-(tert-butyl)-4-nitro-1,1-biphenyl, both DFT and HF methods were employed to optimize the molecular geometry, allowing researchers to assess the impact of electron correlation on the predicted structural parameters. eurjchem.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. taylorandfrancis.comyoutube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. taylorandfrancis.comnih.gov

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its nucleophilicity, while the energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. taylorandfrancis.com The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in Conversely, a small gap indicates that the molecule is more polarizable and reactive. eurjchem.com

For this compound, the electron-donating amine group is expected to raise the energy of the HOMO, while the bulky tert-butyl group may have a smaller electronic effect. A computational study on the analogous 4-(tert-butyl)-4-nitro-1,1-biphenyl reported a HOMO-LUMO energy gap of 3.97 eV, indicating a molecule that is soft and highly reactive. eurjchem.com A similar analysis for the title compound would precisely quantify its reactivity profile.

Illustrative FMO Data Table (Based on Analogous Compounds)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Implied Reactivity
4-(tert-butyl)-4-nitro-1,1-biphenyl eurjchem.com-6.89-2.923.97High
4-(tert-butyl)-4-methoxy-1,1-biphenyl rasayanjournal.co.in-5.61-0.565.05Moderate

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.idnih.gov It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack, while green areas represent neutral potential. walisongo.ac.id

For this compound, an MEP map would be invaluable for predicting its interaction with other reagents. The map would likely show a region of significant negative potential around the nitrogen atom of the amine group, corresponding to its lone pair of electrons. This confirms the nucleophilic character of the amine group. The aromatic rings would also show regions of negative potential above and below the plane, characteristic of π-systems. Such analyses have been performed on similar biphenyls to identify chemically active sites and understand intermolecular interactions. eurjchem.comrasayanjournal.co.in

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. uni-muenchen.dewikipedia.orgq-chem.com It partitions the total electron population among the different atoms, providing a simple, quantitative picture of charge distribution. wikipedia.orgchemrxiv.org

While Mulliken charges are known to be sensitive to the choice of basis set, they are useful for comparing charge distribution trends within a series of related molecules. uni-muenchen.dewikipedia.org For this compound, this analysis would quantify the electron-donating effect of the amine group and the tert-butyl group by showing the calculated partial charges on each atom. The nitrogen atom would be expected to carry a significant negative charge, while the attached hydrogen and carbon atoms would be more positive. This data complements the qualitative picture provided by MEP mapping.

Analysis of Non-Covalent Interactions and Crystal Packing Motifs

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. Understanding these interactions is crucial for materials science, as they influence properties like melting point, solubility, and morphology.

For this compound, the crystal packing would likely be stabilized by several types of non-covalent interactions. Hydrogen bonds involving the amine group (N-H···N or N-H···π) are expected to be significant. Additionally, C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of a phenyl ring on another, are common stabilizing forces in aromatic systems. nih.govmdpi.com Van der Waals forces, particularly dispersion forces, would also play a major role, especially due to the large, nonpolar tert-butyl group and the biphenyl core. Studies on related biphenyl structures have confirmed the importance of C-H···π and π···π interactions in stabilizing the unit cell packing. nih.govresearchgate.net Computational tools like Hirshfeld surface analysis are often used to quantitatively and qualitatively explore these close contacts within a crystal structure. eurjchem.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots

For this compound, a Hirshfeld surface analysis would be expected to reveal the significance of various non-covalent interactions. The prominent tert-butyl group and the biphenyl system suggest that van der Waals forces, particularly H···H and C···H/H···C contacts, would be major contributors to the crystal packing. nih.govnih.gov The presence of the amine group introduces the potential for N-H···π interactions and weak N-H···N or N-H···C hydrogen bonds, which would appear as distinct features on the 2D fingerprint plot.

Key features anticipated in the 2D fingerprint plot of this compound:

H···H contacts: A large, diffuse region in the center of the plot, indicating the high prevalence of hydrogen-hydrogen interactions.

C···H/H···C contacts: "Wings" on either side of the central region, characteristic of interactions between carbon and hydrogen atoms, likely arising from the aromatic rings and the tert-butyl group.

N···H/H···N contacts: Sharp "spikes" at lower d_e and d_i values, indicative of hydrogen bonding involving the amine group.

The analysis of these plots allows for a detailed understanding of how individual molecules of this compound assemble in the solid state, governed by a combination of dispersive forces and directional hydrogen bonding. crystalexplorer.netcrystalexplorer.net

Interaction TypeExpected ContributionDescription
H···HHighDominant van der Waals interactions arising from the numerous hydrogen atoms on the biphenyl and tert-butyl groups.
C···H/H···CSignificantInteractions between the carbon atoms of the aromatic rings and the hydrogen atoms of neighboring molecules.
N···H/H···NModeratePotential for weak hydrogen bonding involving the amine functional group.
C···CLowPossible π-π stacking interactions between the biphenyl rings.

Energy Framework Analysis of Molecular Packing

Energy framework analysis provides a quantitative assessment of the intermolecular interaction energies within a crystal structure, offering a visual representation of the molecular packing's strength and topology. This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors, allowing for a detailed understanding of the forces governing crystal stability. mdpi.commdpi.com

Components of Intermolecular Interaction Energy for this compound:

Energy ComponentExpected ContributionRationale
Dispersion Energy DominantArises from the extensive van der Waals interactions of the large hydrocarbon framework.
Electrostatic Energy ModerateStems from the polar amine group and the quadrupole moments of the aromatic rings.
Repulsion Energy SignificantRepresents the short-range repulsive forces between electron clouds.
Polarization Energy MinorAccounts for the induced dipole moments due to the electric fields of neighboring molecules.

Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) Analysis

Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) analysis is a computational tool used to visualize and characterize weak, non-covalent interactions in molecular systems. jussieu.frnih.gov It identifies regions of low electron density and low reduced density gradient, which are indicative of non-covalent contacts. chemrxiv.orgchemtools.org The nature of these interactions (attractive or repulsive) is distinguished by the sign of the second eigenvalue of the electron density Hessian.

An NCI-RDG analysis of this compound would reveal a landscape of non-covalent interactions. Large, green-colored isosurfaces would be expected in the regions between the biphenyl rings and between the tert-butyl groups of adjacent molecules, signifying van der Waals interactions. A smaller, blue-colored isosurface might appear near the amine group, indicating a stronger, attractive hydrogen-bonding interaction. Red-colored regions could signify steric repulsion, particularly around the bulky tert-butyl group. researchgate.net

Elucidation of Reaction Mechanisms and Catalytic Cycles

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing novel synthetic methodologies. Computational studies play a pivotal role in elucidating these complex pathways.

Mechanistic Studies of Cross-Coupling Reactions Involving Biphenyl Amines

Biphenyl amines are important substrates in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. colab.wsmdpi.com Mechanistic studies of these reactions involving this compound would likely focus on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Computational modeling can be used to determine the activation energies of these elementary steps, identify the structure of key intermediates and transition states, and elucidate the role of ligands and additives. For instance, density functional theory (DFT) calculations can provide insights into the geometry of the palladium complexes formed during the reaction and the influence of the sterically demanding tert-butyl group on the reaction kinetics.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide.

Amine Coordination and Deprotonation: this compound coordinates to the palladium center, followed by deprotonation by a base.

Reductive Elimination: The C-N bond is formed, yielding the coupled product and regenerating the Pd(0) catalyst.

Investigation of Photoredox Catalysis Mechanisms

Photoredox catalysis has emerged as a powerful tool for organic synthesis, and amines are often employed as sacrificial electron donors in these reactions. nih.govnih.govprinceton.edu this compound, with its relatively low oxidation potential, could participate in photoredox catalytic cycles.

Mechanistic investigations would involve studying the initial photoexcitation of the photocatalyst, followed by single-electron transfer (SET) from the amine to the excited-state photocatalyst. researchgate.net This generates a radical cation of the amine and the reduced form of the photocatalyst. The subsequent reaction pathways of the amine radical cation would be a key area of investigation, which could include C-H functionalization or participation in coupling reactions. Time-resolved spectroscopy and computational modeling can be used to track the transient species and map out the complete catalytic cycle. rsc.org

Computational Insights into Charge-Transfer Complex Formation

Amines can form charge-transfer (CT) complexes with electron-acceptor molecules. researchgate.netnih.gov The formation of such complexes can be studied computationally by examining the electronic structure of the donor-acceptor pair. For this compound, the nitrogen lone pair and the π-system of the biphenyl rings can act as electron donors.

DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the geometry of the CT complex, calculate the binding energy, and simulate the electronic absorption spectrum, which would show a characteristic charge-transfer band. researchgate.netnih.gov These computational insights are valuable for understanding the photophysical properties of such complexes and their potential applications in materials science and catalysis.

Applications of 4 Tert Butyl 1,1 Biphenyl 2 Amine in Advanced Chemical Research

Role as Ligands in Transition Metal Catalysis

The biphenyl (B1667301) amine scaffold, exemplified by 4-(Tert-butyl)-[1,1'-biphenyl]-2-amine, is a cornerstone in the design of sophisticated ligands for transition metal catalysis. The steric hindrance provided by substituents like the tert-butyl group, combined with the electronic nature of the amine, allows for fine-tuning of the catalyst's reactivity, selectivity, and stability. rutgers.edu These ligands play a crucial role in a variety of catalytic transformations, facilitating the formation of complex molecules from simpler precursors. acs.org

Biphenyl amine derivatives are pivotal in the field of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, which forms carbon-nitrogen (C-N) bonds. mychemblog.com This reaction is a fundamental tool for synthesizing arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. mychemblog.com The ligands employed are critical to the success of these couplings, influencing the efficiency of the catalytic cycle. mychemblog.com

The general mechanism for a Buchwald-Hartwig C-N coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of an amine, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. mychemblog.com Ligands based on the biphenyl amine scaffold help stabilize the palladium intermediates and facilitate these key steps.

Research has demonstrated the use of biphenyl amine structures in these contexts. For instance, derivatives have been successfully employed in Buchwald-Hartwig cross-coupling reactions to synthesize more complex molecules. mdpi.comresearchgate.net The development of specialized biphenyl sulfonic acid ligands has also been reported to improve C-N cross-coupling of aryl halides with anilines and secondary amines, highlighting the versatility of the biphenyl scaffold. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions Utilizing Biphenyl Amine Scaffolds

Reaction TypeCoupling PartnersCatalyst SystemSignificance
Buchwald-Hartwig C-N CouplingAryl Halides + AminesPd(0) or Pd(II) precursor with biphenyl amine-based phosphine (B1218219) ligandsForms essential C-N bonds for pharmaceuticals and materials. mychemblog.com
C-N Couplingbis(4'-alkoxy-[1,1'-biphenyl]-4-yl)amine + 2-bromothiopheneTris(dibenzylideneacetone)dipalladium(0) with tri-tert-butyl phosphineSynthesis of diarylthiophen-2-amine units for optoelectronics. mdpi.comresearchgate.net
C-N CouplingAryl Halides + Anilines/Secondary AminesPalladium with biphenyl sulfonic acid ligandsImproved catalyst performance and palladium removal. nih.gov

The utility of biphenyl amine-based ligands extends to copper-catalyzed reactions, which are often seen as a more sustainable and economical alternative to palladium-based systems. mdpi.com Copper catalysis is prominent in Ullmann condensation reactions for forming C-N, C-O, and C-S bonds. mdpi.com

Ligands play a vital role in modulating the reactivity of the copper center. Biphenyl-based bis-Schiff base ligands have been synthesized and effectively used in copper-mediated Michael addition reactions. researchgate.net Furthermore, copper(II) acetate has been used to catalyze the N- and O-alkylation of anilines and phenols with alkylborane reagents, a process that benefits from the presence of amine structures to facilitate the reaction. organic-chemistry.org This method avoids the need for strong bases, making it compatible with a wider range of functional groups. organic-chemistry.org The steric and electronic properties of ligands derived from this compound are well-suited for enhancing the efficiency and selectivity of such copper-catalyzed transformations.

Derivatives of [1,1'-biphenyl]-2-amine have found application in catalytic systems involving other precious metals like iridium and rhodium. In the realm of photoredox catalysis, N-benzylidene-[1,1'-biphenyl]-2-amines have been used in reactions catalyzed by iridium complexes under visible light. nih.gov The reaction proceeds through the generation of α-amino radicals via a proton-coupled single-electron transfer mechanism, leading to the synthesis of bulky vicinal diamines, which themselves are valuable as potential ligands in stereoselective synthesis. nih.gov

While direct applications of this compound in rhodium catalysis are less specifically documented, the broader context of ligand development for rhodium-catalyzed reactions, such as hydroaminomethylation, underscores the importance of ligand structure in controlling reaction outcomes. acs.org The design of ligands is central to achieving high chemo- and regioselectivity in these transformations. acs.org The development of redox-active ligands for multi-electron catalysis by transition metals, including rhodium, is an active area of research where complex amine structures are investigated. emory.edu

The design of effective ligands is a crucial aspect of developing homogeneous catalyst systems. researchgate.net The efficacy of a ligand based on the this compound scaffold is governed by several key principles and structure-reactivity relationships.

Steric Hindrance : The bulky tert-butyl group provides significant steric hindrance around the metal center. This can be advantageous for promoting reductive elimination, preventing catalyst deactivation pathways like dimer formation, and influencing selectivity in cross-coupling reactions. rutgers.edu

Electronic Properties : The amine group can coordinate to the metal center and its electron-donating nature can influence the electronic density at the metal, thereby affecting its catalytic activity. The electronic properties of the ligand can be further tuned by modifying substituents on the biphenyl rings.

Bite Angle and Flexibility : For bidentate ligands derived from this scaffold, the bite angle (the angle between the two coordinating atoms and the metal center) is a critical parameter that affects catalytic performance. The rotational freedom around the biphenyl C-C bond allows for a degree of flexibility that can accommodate different transition states in the catalytic cycle.

Hydrogen Bonding : In some cases, intermolecular or inter-ligand hydrogen bonding can play a role in the assembly of the active catalytic complex, influencing its structure and stability. nih.gov

Understanding these quantitative structure-reactivity relationships (QSRRs) allows chemists to rationally design new ligands with improved performance for specific catalytic applications. chemrxiv.org

Contributions to Materials Science and Optoelectronics

Beyond catalysis, the this compound framework is a valuable component in the synthesis of organic materials for electronic and optoelectronic applications. Its incorporation into larger molecular structures can significantly influence properties such as charge transport, light absorption, and emission.

Triarylamine and its derivatives are widely investigated as donor units and hole-transporting materials in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.commdpi.com The biphenyl group, when incorporated into triarylamine structures, can enhance the photovoltaic characteristics of these materials. mdpi.com

Specifically, biphenyl amine precursors are used to construct more complex donor building blocks. For example, bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, a triarylamine derivative, has been synthesized as a precursor for organic sensitizers in photovoltaic devices. mdpi.com

Furthermore, replacing a standard triarylamine unit with an N,N-diarylthiophen-2-amine can lead to improved electron-donating ability and a broader absorption range in optoelectronic materials. mdpi.com The synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine has been achieved through a Buchwald–Hartwig cross-coupling reaction, demonstrating the successful integration of the biphenyl amine scaffold into a diarylthiophen-2-amine structure. mdpi.comresearchgate.net These materials are of great interest for designing the next generation of small-molecule donors for optoelectronics. mdpi.com

Table 2: Application of Biphenyl Amine Derivatives in Optoelectronic Materials

Material ClassPrecursor/UnitSynthetic MethodTarget ApplicationKey Properties
Triarylaminesbis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amineSuzuki Cross-Coupling followed by deprotectionOrganic Solar Cells (OSCs), OLEDs, OFETsDonor building blocks, hole-transporting ability. mdpi.com
N,N-Diarylthiophen-2-aminesN,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amineBuchwald-Hartwig Cross-CouplingOptoelectronic devicesEnhanced electron-donating ability, broader absorption range. mdpi.comresearchgate.net

Research on Hole-Transporting Materials

The biphenyl-amine core, a central feature of this compound, is a foundational element in the design of hole-transporting materials (HTMs). These materials are essential components in organic electronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where they facilitate the efficient movement of positive charge carriers (holes).

Researchers have synthesized a wide array of novel HTMs based on biphenyl derivatives. nih.gov Triarylamines, which include the biphenyl-amine structure, have become one of the most promising classes of HTMs. gncl.cn The synthesis of these complex molecules often employs methods like the Buchwald-Hartwig or modified Ullmann reactions to couple aromatic amines with biphenyl backbones. gncl.cnjlu.edu.cn

The incorporation of the tert-butyl group onto the biphenyl frame is a strategic design choice. Bulky alkyl substituents like tert-butyl groups are known to enhance the solubility of these large organic molecules. researchgate.net More importantly, they can enhance molecular luminescence and stability in the solid state by mitigating intermolecular π-π stacking, which can otherwise lead to performance degradation. researchgate.net This steric hindrance helps ensure that the materials form stable amorphous films, a desirable property for device fabrication. nih.gov For instance, studies on various HTMs have shown that a twisted molecular structure can result in improved morphological stability while maintaining electronic properties. researchgate.net

The performance of HTMs derived from biphenyl-amine scaffolds has been systematically investigated. In one study, novel HTMs with tetranaphthylphenyl amine-substituted biphenyl cores exhibited high decomposition temperatures (above 500°C) and glass transition temperatures (Tg) that were 10°C higher than the commercial HTM NPB. nih.gov Another research effort developed biphenyl-based enamine molecules with high thermal stability and carrier drift mobilities reaching up to 2 × 10⁻² cm² V⁻¹ s⁻¹ at strong electric fields. nih.gov The strategic placement of functional groups can further enhance performance; an HTM known as M1N, which features two additional methoxy groups on the biphenyl structure, showed excellent luminance and power efficiencies of 4.88 cd/A and 1.36 lm/W respectively, significantly outperforming NPB. nih.gov

MaterialCore StructureKey FeatureHole Mobility (cm²/Vs)Device EfficiencyReference
M1NDi-substituted BiphenylMethoxy group substitutionNot specified4.88 cd/A, 1.36 lm/W nih.gov
BE3Biphenyl EnamineStrong electron-donating group2 x 10⁻²Not specified nih.gov
Tetra-TPA gncl.cngncl.cnParacyclophane-TPAMulti-armed TPA structure6.32 x 10⁻⁴15.65% (PCE in PSC) nih.gov
Tri-TPA gncl.cngncl.cnParacyclophane-TPAMulti-armed TPA structure5.1 x 10⁻⁴Not specified nih.gov
CPBBiphenyl Diamine with CarbazoleHigh thermal stability (Tg ~145°C)Not specified5.25 cd/A, 2.00 lm/W jlu.edu.cn

Development of Highly Fluorescent Luminogens

The same structural features that make this compound derivatives suitable for HTMs also make them excellent candidates for highly fluorescent luminogens, particularly for OLED applications. The biphenyl-amine unit acts as a strong electron donor, a common feature in many organic luminophores. mdpi.com

The tert-butyl group plays a critical role in achieving high emission efficiency in the solid state. In many conventional fluorescent molecules, close packing in the solid state leads to aggregation-caused quenching (ACQ), which diminishes luminescence. The bulky tert-butyl group introduces steric hindrance that prevents molecules from packing too closely, thus inhibiting these quenching pathways. researchgate.netresearchgate.net This design principle has been successfully used to create materials for highly efficient blue OLEDs. For example, a new anthracene derivative, 2-tert-butyl-9,10-bis-(β-naphthyl)-anthracene (TBADN), was developed as a blue light-emitting material that showed improved color purity and a maximum current efficiency of 2.6 cd/A. researchgate.net

This concept is central to the field of aggregation-induced emission (AIE). AIE luminogens (AIEgens) are molecules that are weakly fluorescent in solution but become highly emissive upon aggregation. nih.govmdpi.com The restriction of intramolecular motion in the aggregated state is a key mechanism behind AIE. mdpi.com The distorted, non-planar structure of molecules based on the biphenyl-amine framework contributes to this effect.

Research has demonstrated the successful application of these principles in high-performance OLEDs. In one study, a series of tert-butylated spirofluorene derivatives were synthesized for blue OLEDs. researchgate.net One such device exhibited highly efficient sky-blue emission with a maximum external quantum efficiency of 6.7% and a luminous efficiency of 9.5 cd A⁻¹ at a current density of 20 mA cm⁻². researchgate.net The introduction of tert-butyl groups has also been shown to influence the orientation of emitter molecules in the host matrix of an OLED, with a stronger horizontal alignment leading to higher external quantum efficiency. rsc.org

Material TypeKey FeatureEmission ColorMax. Luminous Efficiency (cd/A)Max. External Quantum Efficiency (%)Reference
Tert-butylated spirofluorene derivativeDiphenylaminoaryl-vinyl groupSky Blue9.56.7 researchgate.net
TBADNtert-butyl-anthracene derivativeBlue2.6Not specified researchgate.net
Deep blue deviceTert-butylated spirofluorene derivativeDeep Blue (CIE x,y = 0.15, 0.15)3.83.3 researchgate.net

Future Research Directions and Unexplored Avenues for 4 Tert Butyl 1,1 Biphenyl 2 Amine

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted biphenyl (B1667301) amines often relies on established cross-coupling methodologies. However, future research should focus on developing more sustainable, efficient, and cost-effective synthetic pathways.

Greener Synthesis: Current methods frequently employ palladium catalysts and organic solvents. Future work could explore the use of more earth-abundant metal catalysts, such as those based on nickel or copper, and investigate reaction conditions in greener solvents or even solvent-free systems.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing flow-based protocols for the synthesis of 4-(Tert-butyl)-[1,1'-biphenyl]-2-amine could lead to higher throughput and more consistent product quality.

C-H Activation: A highly attractive future direction is the direct arylation of tert-butylaniline derivatives through C-H activation. This approach would be more atom-economical than traditional cross-coupling reactions, which require pre-functionalized starting materials like aryl halides or boronic acids.

A comparative look at potential synthetic strategies highlights the areas for improvement:

Synthetic Strategy Current Status Future Research Goal Potential Advantages
Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Well-established, often using Palladium catalysts. mdpi.commdpi.comDevelop routes using earth-abundant catalysts (Fe, Ni, Cu).Lower cost, reduced environmental impact.
Batch Synthesis Standard laboratory procedure.Transition to continuous flow manufacturing.Enhanced safety, scalability, and process control.
Use of Pre-functionalized Substrates Relies on halogenated or boronic acid derivatives. mdpi.comDirect C-H activation/arylation of anilines.Increased atom economy, fewer synthetic steps.

Exploration of New Catalytic Systems and Ligand Scaffolds

The utility of this compound and its analogues is often as a ligand in catalytic systems. Future research should aim to broaden the scope of these applications by designing novel catalysts and ligand scaffolds derived from this core structure.

Asymmetric Catalysis: Developing chiral versions of biphenyl amine ligands is a promising avenue. These new ligands could be applied in asymmetric catalysis to synthesize enantiomerically pure pharmaceuticals and fine chemicals. Research into chiral m-terphenyl-containing primary amines has already shown the potential of bulky amine catalysts in asymmetric transformations.

N-Heterocyclic Carbene (NHC) Ligands: Incorporating the this compound scaffold into NHC ligand designs could yield catalysts with unique steric and electronic properties, potentially leading to enhanced reactivity and selectivity in a variety of cross-coupling and other organometallic reactions.

Photoredox Catalysis: The electron-rich nature of the biphenyl amine moiety makes it a candidate for use in photoredox catalysis. Future work could explore its derivatization to create novel photosensitizers or its use as a ligand in photocatalytic systems for bond formation under mild conditions.

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and designing new ones. The integration of advanced analytical techniques with computational chemistry offers a powerful approach to gain deep mechanistic insights.

In-Situ Spectroscopy: The use of in-situ spectroscopic methods, such as ReactIR or in-situ NMR, can allow for the real-time monitoring of reactions involving this compound. This can help identify transient intermediates and provide crucial data for kinetic analysis, leading to a more complete picture of the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction energy profiles, elucidate transition state structures, and understand the electronic effects of the tert-butyl and amine groups on the biphenyl system. nih.govdergipark.org.tr Combining theoretical calculations with experimental data provides a synergistic approach to unraveling complex reaction mechanisms. nih.gov

Technique Application to this compound Research Expected Outcome
In-Situ NMR/IR Spectroscopy Monitor catalytic cycles and synthetic reactions in real-time.Identification of reactive intermediates and kinetic profiling.
Density Functional Theory (DFT) Model transition states, reaction pathways, and electronic properties. nih.govPredictive understanding of catalyst behavior and reaction outcomes.
X-Ray Crystallography Determine the solid-state structure of derivative compounds and metal complexes. dergipark.org.trPrecise structural information to correlate with reactivity and physical properties.

Expansion of Applications in Non-Biological Material Science

Biphenyl amine derivatives are known for their potential in organic electronics. mdpi.comcatsyn.com Future research should systematically explore the derivatization of this compound to create a new generation of materials for non-biological applications.

Organic Light-Emitting Diodes (OLEDs): The biphenyl amine core is a common building block for hole-transporting materials (HTMs). researchgate.netresearchgate.net Further functionalization of the amine and the biphenyl rings could lead to materials with tailored HOMO/LUMO levels, improved thermal stability, and higher charge carrier mobility, resulting in more efficient and durable OLED devices. researchgate.netresearchgate.net

Organic Photovoltaics (OPVs): As an electron-rich donor unit, derivatives of this compound could be incorporated into novel organic dyes for dye-sensitized solar cells (DSSCs) or as donor materials in bulk heterojunction organic solar cells. mdpi.com

Sensors and Molecular Switches: The amino group offers a site for functionalization to create chemosensors. By attaching receptor units, it may be possible to design molecules that exhibit a change in their optical or electronic properties upon binding to specific analytes.

Application of Artificial Intelligence and Machine Learning for Predictive Design and Reaction Optimization

The complexity of catalyst development and reaction optimization presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). paperpublications.org These tools can accelerate the discovery process by identifying patterns in large datasets that are not readily apparent to human researchers. cas.cnoaepublish.com

Predictive Catalyst Design: ML models can be trained on existing data from catalytic reactions to predict the performance of new, untested ligands derived from this compound. oaepublish.comarxiv.org This data-driven approach can significantly reduce the number of experiments needed to identify optimal catalysts.

Reaction Optimization: AI algorithms, such as Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for the synthesis or application of the target compound. arxiv.org This can lead to higher yields, reduced waste, and faster process development. researchgate.net

High-Throughput Screening: AI can be combined with automated robotic systems to perform high-throughput screening of reaction conditions or catalyst libraries. cas.cn This closed-loop, AI-driven approach can autonomously design experiments, execute them, and learn from the results to accelerate the discovery of new materials and reactions. cas.cn

Q & A

Q. Q: What is the optimal synthetic route for 4-(tert-butyl)-[1,1'-biphenyl]-2-amine, and how is purity validated?

A: The compound is synthesized via Suzuki-Miyaura cross-coupling using 2-bromoaniline and 4-tert-butylphenylboronic acid, yielding 59% under standard conditions (Pd catalyst, base, and solvent). Purification involves column chromatography, with structural validation via ¹H NMR (spectral data matches literature) . For reproducibility, ensure anhydrous conditions and precise stoichiometric ratios of boronic acid (1.2 equiv) to aryl bromide.

Advanced Synthetic Methodologies

Q. Q: How do alternative catalytic systems (e.g., transition-metal-free) impact the synthesis of biphenylamine derivatives?

A: Transition-metal-free pathways, such as photostimulated reactions, offer selectivity advantages. For example, 2′-halo-[1,1'-biphenyl]-2-amines undergo carbazole formation under UV irradiation with t-BuOK, yielding 57% carbazole alongside reduced byproducts . However, such methods require optimization of solvent (e.g., DMSO at 40°C) and irradiation time (180 min) to minimize side reactions.

Analytical Challenges

Q. Q: What spectral techniques are critical for resolving structural ambiguities in substituted biphenylamines?

A: High-resolution ¹H/¹³C NMR and X-ray crystallography are essential. For example, X-ray analysis (Cu/Mo Kα radiation, 125–173 K) confirmed cyclic bromonium/chloronium salt formation from 2′-halo-[1,1'-biphenyl]-2-amines . Coupled with FT-IR, these methods resolve regiochemical ambiguities in substituted analogs.

Reactivity and Stability

Q. Q: How does the tert-butyl group influence the compound’s reactivity in electrophilic substitution?

A: The tert-butyl group acts as an electron-donating substituent, directing electrophiles to the para position relative to the amine. This steric bulk also reduces reaction rates in crowded environments (e.g., Friedel-Crafts acylation) compared to methoxy or methyl analogs . Stability studies suggest the compound is air-sensitive; store under inert gas (N₂/Ar) at –20°C.

Applications in Material Science

Q. Q: What role does this compound play in organic semiconductor synthesis?

A: It serves as a precursor for carbazole derivatives, which are key in hole-transport layers for OLEDs. Photostimulated cyclization of its halo-derivatives (e.g., 2′-chloro analogs) yields carbazoles with 57% efficiency under optimized conditions (t-BuOK, DMSO, 40°C) . Functionalization at the amine group enables tuning of HOMO/LUMO levels.

Data Contradictions and Resolution

Q. Q: Why do reported yields for Suzuki couplings of biphenylamines vary (e.g., 53–76%), and how can reproducibility be improved?

A: Yield discrepancies arise from boronic acid purity, catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), and solvent choice (THF vs. toluene). For this compound, increasing boronic acid equivalents to 1.5 improves yield to ~65% . Trace oxygen or moisture degrades catalyst activity; use degassed solvents and Schlenk techniques.

Toxicity and Safety Gaps

Q. Q: What are the current knowledge gaps in the ecological and toxicological profiles of this compound?

A: Existing safety data sheets (SDS) lack ecotoxicological data (e.g., LC50, biodegradability) and specific organ toxicity . Preliminary handling guidelines recommend PPE (gloves, goggles) and avoiding dust generation . Advanced studies should prioritize OECD 423 acute toxicity tests and Daphnia magna bioassays to fill these gaps.

Methodological Pitfalls in Cross-Coupling

Q. Q: How do competing reaction pathways (e.g., homocoupling) affect Suzuki synthesis, and how are they suppressed?

A: Homocoupling of boronic acids is mitigated by slow reagent addition and using Pd catalysts with bulky ligands (e.g., SPhos). For this compound, reducing reaction temperature to 80°C and employing 10 mol% Pd(OAc)₂ lowered homocoupling byproducts from 15% to <5% .

Advanced Functionalization Strategies

Q. Q: What strategies enable selective C–H functionalization of the biphenylamine core?

A: Directed ortho-metalation (DoM) using –NH₂ as a directing group allows regioselective bromination. For example, N-protected derivatives undergo Pd-catalyzed C–H activation at the 4′-position . Alternatively, hypervalent iodine reagents enable electrophilic amination without metal catalysts .

Comparative Reactivity with Analogues

Q. Q: How does the tert-butyl substituent alter reactivity compared to methoxy or nitro groups in biphenylamines?

A: The tert-butyl group enhances solubility in nonpolar solvents (logP ≈ 4.2) but reduces electrophilic substitution rates (e.g., nitration requires HNO₃/H₂SO₄ at 0°C). In contrast, nitro-substituted analogs exhibit higher reactivity in SNAr reactions but lower thermal stability .

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